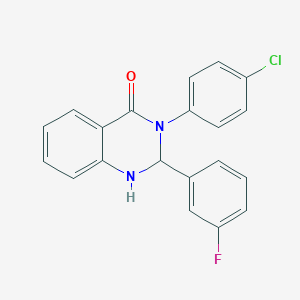
3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with potential therapeutic applications. This compound belongs to the class of quinazolinones, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that its biological activities are mediated through the modulation of various signaling pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. In addition, it has been shown to have analgesic effects in animal models of pain. Furthermore, it has been reported to have anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
The advantages of using 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potential therapeutic applications and its well-established synthesis method. However, its limitations include the lack of understanding of its mechanism of action and the need for further investigation of its safety and efficacy.
将来の方向性
There are several future directions for the research on 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential as an anticancer agent. Another direction is to explore its effects on other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, the safety and efficacy of this compound need to be further investigated in animal models and clinical trials. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in research and therapeutic applications.
In conclusion, 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its biological activities and potential therapeutic applications.
合成法
The synthesis of 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. One of the methods involves the reaction of 4-chloroaniline, 3-fluoroaniline, and anthranilic acid with acetic anhydride in the presence of phosphoric acid. The reaction mixture is then heated under reflux, and the product is obtained after purification by recrystallization.
科学的研究の応用
3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been investigated for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant activities. In addition, it has been shown to have potential as an anticancer agent.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-(3-fluorophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O/c21-14-8-10-16(11-9-14)24-19(13-4-3-5-15(22)12-13)23-18-7-2-1-6-17(18)20(24)25/h1-12,19,23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXMYRICRCHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
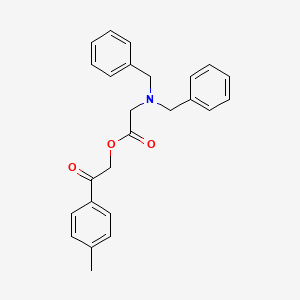
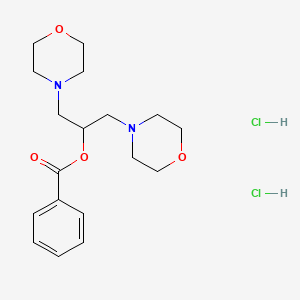
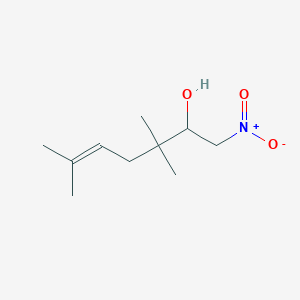
amino]-1-phenylethanol](/img/structure/B4933724.png)
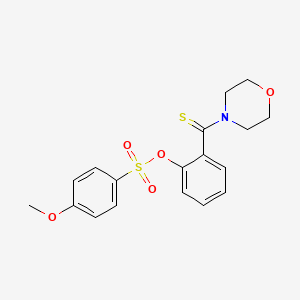
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)



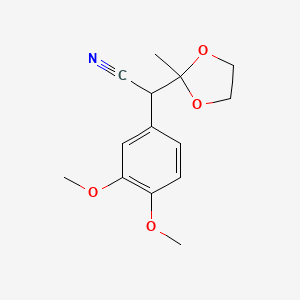
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)